molecular formula C16H23N3O3 B2435878 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid CAS No. 899745-09-6

2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid

Cat. No.: B2435878
CAS No.: 899745-09-6
M. Wt: 305.378
InChI Key: FXCIFSPPXCAQMC-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methyl group, an oxo group, and an o-tolylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid typically involves multi-step organic reactions One common method includes the reaction of 4-methylpiperazine with an appropriate acylating agent to introduce the oxo groupThe reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The oxo and o-tolylamino groups contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(p-tolylamino)butanoic acid
  • 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(m-tolylamino)butanoic acid
  • 2-(4-Ethylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid

Uniqueness

2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the o-tolylamino group differentiates it from its para- and meta-substituted analogs, affecting its reactivity and interaction with biological targets .

Properties

IUPAC Name

4-(2-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12-5-3-4-6-13(12)17-15(20)11-14(16(21)22)19-9-7-18(2)8-10-19/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCIFSPPXCAQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(C(=O)O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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